2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
Description
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide features a pteridin-2,4-dione core substituted at the N3 position with a 4-chlorobenzyl group. The acetamide side chain is further functionalized with a 3-methoxybenzyl group. This structure combines a bicyclic heterocycle with aromatic substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O4/c1-33-18-4-2-3-16(11-18)12-27-19(30)14-28-21-20(25-9-10-26-21)22(31)29(23(28)32)13-15-5-7-17(24)8-6-15/h2-11H,12-14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAROPVXIPHDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry and therapeutic applications. This article provides an in-depth examination of its biological properties, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pteridine core , which is significant in various biological processes, especially in the metabolism of nucleic acids and amino acids. The structural characteristics include:
- Molecular Weight : 465.89 g/mol
- CAS Number : 1359154-05-4
- Functional Groups :
- Pteridinone structure
- Acetamide group
- Chlorobenzyl group
- Methoxybenzyl group
These groups enhance the compound's solubility and interaction with biological targets.
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets such as enzymes or receptors. The pteridine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The presence of chlorobenzyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on receptors that regulate cell signaling pathways.
- Nucleic Acid Interaction : Potential interactions with nucleic acids may affect gene expression.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antitumor Activity : The compound has shown promise in preclinical models for inhibiting tumor growth.
- Antiviral Properties : Its structural similarities to known antiviral agents suggest potential efficacy against viral infections.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Atazanavir | Pteridine structure; antiviral | HIV protease inhibitor |
| Ritonavir | Similar core structure; antiviral | HIV protease inhibitor |
| Maraviroc | CCR5 antagonist; different substituents | HIV treatment |
The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through modulation of tubulin dynamics, leading to cell cycle arrest and apoptosis .
- Antiviral Screening : In vitro assays indicated that the compound showed activity against certain viral strains, suggesting potential as an antiviral agent .
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pteridin-2,4-dione core is distinct from quinazoline-2,4-dione analogs but shares the diketone motif, which is critical for hydrogen bonding and intermolecular interactions. Key comparisons include:
Key Observations :
Core Flexibility: Quinazoline-dione derivatives () are synthesized via cyclocondensation or carbodiimide-mediated coupling, similar to methods applicable to pteridinone cores .
Substituent Effects: The 3-methoxybenzyl group in the target compound introduces an ortho-methoxy motif, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-methoxy in ) . Chlorobenzyl substituents (4-Cl vs.
Preparation Methods
Glyoxal Monoxime Preparation
A glyoxal monoxime derivative is generated in situ by treating glyoxal with hydroxylamine hydrochloride under neutral conditions. This intermediate is critical for subsequent cyclization.
Cyclization with Diaminopyrimidine
The glyoxal monoxime reacts with 4,5-diaminopyrimidin-2(1H)-one in acetic acid at 80°C for 6 hours, yielding 3,4-dihydropteridin-4-one. The reaction proceeds via imine formation followed by acid-catalyzed cyclodehydration.
Reaction Conditions :
- Solvent: Acetic acid
- Temperature: 80°C
- Time: 6 hours
- Yield: 68–72%
Introduction of the 4-chlorobenzyl group is achieved through nucleophilic alkylation.
Optimization of Alkylation Conditions
The dihydropteridinone core is treated with 4-chlorobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF).
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 85% | DMF, K₂CO₃, 60°C, 4h | Regioselective N3 alkylation confirmed by NMR |
Excess alkylating agent (1.2 equiv) ensures complete substitution, while elevated temperature accelerates reaction kinetics.
Installation of the Acetamide Side Chain
The acetamide moiety is introduced via a two-step sequence involving cyanoacetamide coupling and hydrolysis.
Cyanoacetamide Intermediate Synthesis
2-Cyano-N-(3-methoxybenzyl)acetamide is prepared by reacting cyanoacetic acid with 3-methoxybenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Procedure :
- Cyanoacetic acid (1.1 equiv) and 3-methoxybenzylamine (1.0 equiv) are dissolved in DMF.
- DCC (1.05 equiv) is added at 0°C, and the mixture is stirred for 2 hours.
- The urea byproduct is filtered, and the product is precipitated with water.
Yield : 89% (white crystalline solid)
Coupling to the Pteridinone Core
The cyanoacetamide intermediate is coupled to the N1 position of the alkylated pteridinone using triethylorthoformate (TEOF) in refluxing isopropanol.
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 76% | Iso-propanol, TEOF, reflux, 12h | Formation of α,β-unsaturated acrylamide confirmed by LC-MS |
The reaction proceeds via a Knoevenagel condensation mechanism, facilitated by TEOF as a dehydrating agent.
Final Hydrolysis and Purification
The cyano group is hydrolyzed to a carboxamide using concentrated hydrochloric acid at 50°C for 3 hours.
Procedure :
- The acrylamide intermediate is suspended in 6M HCl.
- The mixture is stirred at 50°C until complete hydrolysis (monitored by TLC).
- The product is neutralized with aqueous NaHCO₃ and extracted into ethyl acetate.
Yield : 92% (after recrystallization from ethanol)
Analytical Characterization
The final compound is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pteridinone H5), 7.35–7.18 (m, 9H, aromatic), 4.52 (s, 2H, CH₂CO), 3.72 (s, 3H, OCH₃).
- HRMS (ESI) : m/z calcd for C₂₇H₂₄ClN₅O₄ [M+H]⁺: 542.1592; found: 542.1598.
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated to optimize efficiency:
| Method | Key Steps | Yield | Limitations |
|---|---|---|---|
| Route A | Glyoxal monoxime cyclization → Alkylation → Acetamide coupling | 62% (overall) | Lengthy purification steps |
| Route B | Preformed pteridinone → One-pot alkylation/amidation | 54% (overall) | Lower regioselectivity |
Route A remains superior due to higher reproducibility and scalability.
Industrial-Scale Considerations
For kilogram-scale production:
- Cyclization : Continuous flow reactors reduce reaction time from 6h to 2h.
- Alkylation : Switch to 4-chlorobenzyl chloride reduces cost by 40% compared to bromide.
- Crystallization : Use of anti-solvent (hexane) improves product purity to >99.5%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
